Hexamidine diisethionate

Descripción general

Descripción

Hexamidine diisethionate is a water-soluble antimicrobial compound widely used in various industries, including cosmetics, pharmaceuticals, and personal care products. It is known for its potent antimicrobial properties, making it effective against a broad spectrum of bacteria, fungi, and yeasts. This compound is primarily used as an antiseptic and disinfectant, and it is particularly valued for its ability to improve skin health and barrier function .

Métodos De Preparación

The synthesis of hexamidine diisethionate involves several steps:

Synthesis of Alkyl Diphenyl Ether: This step involves the reaction of appropriate alkyl halides with diphenyl ether under controlled conditions.

Synthesis of Hexamidine: The intermediate product from the first step undergoes further reactions to form hexamidine.

Synthesis of this compound: Finally, hexamidine is reacted with isethionic acid to produce this compound.

Industrial production methods focus on optimizing reaction conditions to increase yield and reduce reaction time. Proper selection of alkalis and solvents is crucial to achieve high efficiency and purity .

Análisis De Reacciones Químicas

Hexamidine diisethionate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Antimicrobial and Antiseptic Properties

Hexamidine diisethionate is primarily recognized for its antimicrobial properties. It is effective against a range of microorganisms, including bacteria and certain protozoa.

- Ocular Applications : A recent study compared the efficacy of this compound (0.05%) with povidone iodine (0.6%) in preventing ocular infections during intravitreal injections. The results indicated that hexamidine significantly reduced bacterial flora, with a decrease from 18 positive swabs to 9 after treatment, compared to a reduction from 13 to 5 in the povidone iodine group .

- Cysticidal Activity : this compound has shown effectiveness in treating corneal infections caused by Acanthamoeba species, with minimal cysticidal concentrations reported between 200 to 280 μg/ml .

Cosmetic Applications

In cosmetics, this compound serves as a preservative and biocide. It is commonly used at concentrations ranging from 0.03% to 0.1% in various products.

- Safety Assessments : Clinical tests involving 200 subjects demonstrated that a concentration of 0.10% did not provoke irritation or sensitization . Its incorporation into cosmetic formulations helps maintain product integrity while ensuring safety for consumers.

Safety and Toxicity Studies

Extensive studies have been conducted to evaluate the safety profile of this compound:

- Dermal Toxicity : In animal studies, dermal exposure to concentrations up to 4 g/kg did not result in mortality or significant adverse effects . The no-observed-effect level for oral toxicity was determined to be 50 mg/kg/day .

- Irritation Studies : Application of this compound at varying concentrations showed negligible irritation in both animal models and human subjects. For instance, no signs of irritation were observed in patch tests involving human participants .

Future Directions and Research

Ongoing research is focused on enhancing the efficacy and application methods of this compound:

- Microbial Resistance : As concerns about microbial resistance grow, studies are exploring the potential for this compound to be used in combination with other agents to enhance antimicrobial activity while minimizing resistance development .

- Innovative Delivery Systems : There is interest in developing new delivery methods for this compound, such as polymer-based slow-release systems that could improve its application in clinical settings .

Mecanismo De Acción

The exact mechanism of action of hexamidine diisethionate is not fully understood, but it is believed to involve binding to the negatively charged lipid membranes of pathogens, similar to quaternary ammonium compounds. This binding disrupts the membrane integrity, leading to cell lysis and death. This compound also exhibits inhibitory activity on serine proteases associated with skin inflammation, potentially attenuating the skin aging process .

Comparación Con Compuestos Similares

Hexamidine diisethionate is often compared with other similar compounds, such as:

Hexamidine Dihydrochloride: This compound is less water-soluble than this compound but has similar antimicrobial properties.

Propamidine: A shorter congener of hexamidine, propamidine is also used as an antiseptic and preservative in pharmaceuticals and cosmetics.

This compound is unique due to its high water solubility and broad-spectrum antimicrobial activity, making it particularly suitable for use in aqueous formulations .

Actividad Biológica

Hexamidine diisethionate is a synthetic compound primarily recognized for its biocidal properties, particularly in cosmetic and pharmaceutical applications. This article delves into its biological activity, pharmacokinetics, safety assessments, and antimicrobial efficacy based on diverse research findings.

This compound (CAS No. 659-40-5) is a salt of hexamidine, a compound known for its antiseptic properties. The pharmacokinetic profile of this compound indicates that it is poorly absorbed through oral and dermal routes.

- Absorption Studies : In studies involving Sprague Dawley rats, intravenous administration resulted in rapid hydrolysis to hexamidine, with a half-life of approximately 27.3 hours. Oral bioavailability was low, at 0.10% and 0.17% for doses of 50 mg/kg and 200 mg/kg respectively . Dermal absorption was also minimal; less than 2% was absorbed after occlusive application, and excretion was predominantly via feces .

- Toxicity Assessments : Acute toxicity studies have shown that the oral LD50 values range from 0.71 g/kg to higher values depending on the specific study conditions . Repeated dose toxicity studies indicated mild clinical symptoms at higher doses but no significant organ damage or systemic toxicity was observed .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity across various microorganisms, making it a valuable preservative in cosmetic formulations.

- Efficacy in Cosmetics : It is used at concentrations ranging from 0.03% to 0.1% in cosmetic products due to its effectiveness against bacteria and fungi . Its antimicrobial activity is optimal at pH levels between 5 and 9 and can be inhibited by certain ions and proteins .

- In Vitro Studies : Research has demonstrated that this compound effectively reduces microbial load in vitro, with studies showing its efficacy against a range of pathogens including Pseudomonas aeruginosa and Staphylococcus aureus . Notably, it has shown potential as a preservative in ophthalmic solutions due to its ability to maintain sterility without significant cytotoxicity .

Case Studies and Clinical Applications

Several case studies highlight the practical applications of this compound in clinical settings:

- Ophthalmic Solutions : A recent study evaluated the safety and efficacy of an ophthalmic formulation containing this compound. Results indicated effective microbial inhibition with no adverse effects on corneal cells, suggesting its suitability for ocular applications .

- Cosmetic Formulations : this compound has been incorporated into various cosmetic products, demonstrating not only preservative qualities but also benefits for skin homeostasis. Clinical evaluations have confirmed its low irritation potential when applied at recommended concentrations .

Summary of Findings

| Property | Value/Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 659-40-5 |

| Oral Bioavailability | 0.10% - 0.17% |

| Dermal Absorption | <2% over 96 hours |

| Antimicrobial Spectrum | Effective against Pseudomonas aeruginosa, Staphylococcus aureus |

| Cosmetic Concentration | 0.03% - 0.1% |

| Safety Profile | Low irritation; no genotoxicity |

Propiedades

Número CAS |

659-40-5 |

|---|---|

Fórmula molecular |

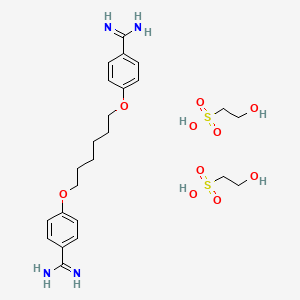

C22H32N4O6S |

Peso molecular |

480.6 g/mol |

Nombre IUPAC |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C20H26N4O2.C2H6O4S/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;3-1-2-7(4,5)6/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);3H,1-2H2,(H,4,5,6) |

Clave InChI |

SUXLANSZRSDYOX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

SMILES canónico |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |

Key on ui other cas no. |

659-40-5 |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

1,6-di(para-amidinophenoxy)hexane 1,6-di-(4-amidinophenoxy)hexane Désomédine hexamidine hexamidine dihydrochloride hexamidine diisethionate hexamidine isethionate Hexaseptine Hexomédine Hexomedin Hexomedin N Hexomedine Laryngomedin N Ophtamedine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.